molecular formula C25H21FN2O4S2 B2878666 N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE CAS No. 850926-00-0

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2878666
CAS No.: 850926-00-0
M. Wt: 496.57
InChI Key: PXTWGCVQUUTLBQ-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethylphenyl group, a fluorophenylsulfonyl group, and an oxazolylthioacetamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenylsulfonyl group and the dimethylphenyl group. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(3,5-DIMETHYLPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-16-12-17(2)14-20(13-16)27-22(29)15-33-25-24(28-23(32-25)18-6-4-3-5-7-18)34(30,31)21-10-8-19(26)9-11-21/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTWGCVQUUTLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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